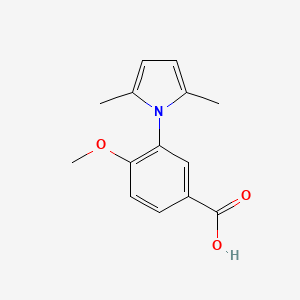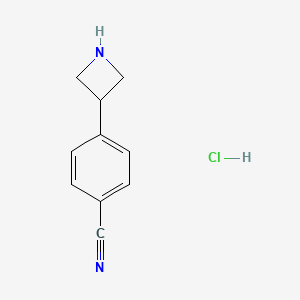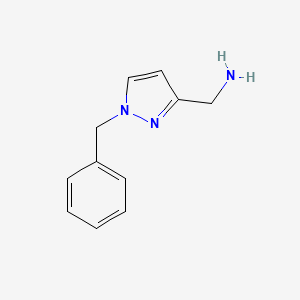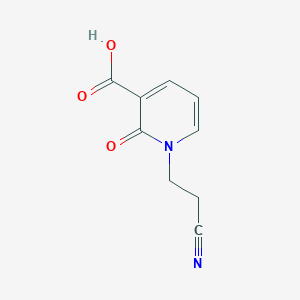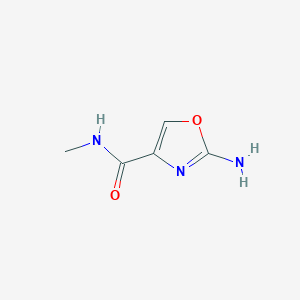
2-amino-N-methyl-1,3-oxazole-4-carboxamide
Overview
Description
2-amino-N-methyl-1,3-oxazole-4-carboxamide is a chemical compound with the CAS Number: 1333960-70-5 . It has a molecular weight of 141.13 .
Synthesis Analysis
The synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide involves several steps. The compound was first prepared by refluxing with urea in ethanol to cyclize directly to the amino-ester . Boc-protection of the amino-ester was accomplished using a mixture of Boc-anhydride and DMAP . Saponification was accomplished with sodium hydroxide to provide the final monomeric unit .Molecular Structure Analysis
The molecular structure of 2-amino-N-methyl-1,3-oxazole-4-carboxamide consists of an oxazole ring attached to a benzene ring, with two substituents (a methyl and a cyano group) on the oxazole ring. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Chemical Reactions Analysis
The chemical reactions of 2-amino-N-methyl-1,3-oxazole-4-carboxamide involve nucleophilic induced fragmentation of the oxazole carboxamide bond . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Scientific Research Applications
Synthesis Techniques
Research has demonstrated various methods for synthesizing oxazole derivatives, which are crucial in medicinal chemistry and material science:
- Copper-Catalyzed Intramolecular Cyclization : An efficient synthesis of 2-phenyl-4,5-substituted oxazoles involves copper-catalyzed intramolecular cyclization, leading to products with ester, N-substituted carboxamide, or acyl functionalities at the 4-position of oxazoles. This method also facilitated the synthesis of naturally occurring diaryloxazoles, texamine, and uguenenazole (Kumar et al., 2012).
- Photooxygenation of Oxazoles : Oxazoles can serve as masked forms of activated carboxylic acids, forming triamides upon reaction with singlet oxygen. This process is utilized in the synthesis of macrolides, including recifeiolide and curvularin (Wasserman et al., 1981).
- Gold-Catalyzed Oxidation Strategy : A modular synthesis of 2,4-oxazole structures has been achieved via a [3 + 2] annulation between a terminal alkyne and a carboxamide, highlighting the versatility of gold catalysis in organic synthesis (Luo et al., 2012).
Potential Biological Activities
While specific studies directly relating to "2-amino-N-methyl-1,3-oxazole-4-carboxamide" were not found, research on oxazole derivatives has shown various potential biological activities:
- Antibacterial and Antifungal Properties : Certain aminoazoles have been evaluated for their antibacterial activity, showing moderate to good activities against primary pathogens like Escherichia coli, Klebsiella pneumonia, and fungal strains (Pokhodylo et al., 2021).
- Antiallergic Activity : Acidic derivatives of pyrimido[2,1-b]benzazol-4-ones, synthesized from reactions involving aminoazoles, displayed antiallergic activities in rat passive cutaneous anaphylaxis assays, comparable to disodium cromoglycate (Wade et al., 1983).
Future Directions
Oxazole derivatives, including 2-amino-N-methyl-1,3-oxazole-4-carboxamide, have shown promise in various fields of medicine and agriculture . They have been found to exhibit a wide range of biological activities, which has led to increased interest in their synthesis and study . Future research may focus on developing new synthesis methods for these compounds and exploring their diverse biological potential .
properties
IUPAC Name |
2-amino-N-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEKHRCNQCVPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=COC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-1,3-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)
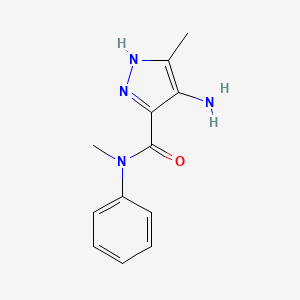
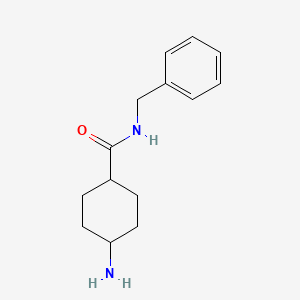
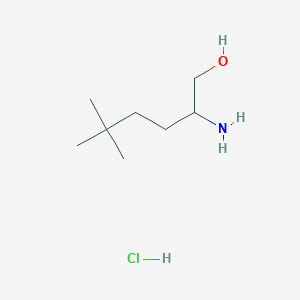
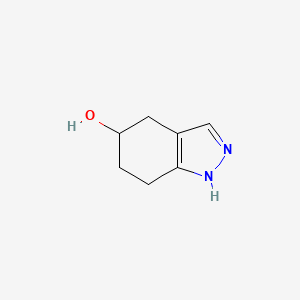
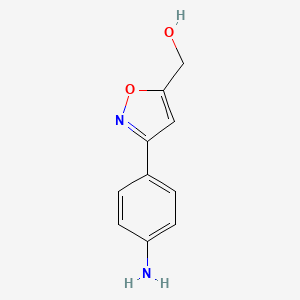
![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
